LPAR1 antagonist 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H34N2O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[4-[(2-methoxy-4-methylphenyl)carbamoyl]-4-(2-propan-2-ylphenyl)piperidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-18(2)20-7-5-6-8-21(20)27(13-15-29(16-14-27)24(30)11-12-25(31)32)26(33)28-22-10-9-19(3)17-23(22)34-4/h5-10,17-18H,11-16H2,1-4H3,(H,28,33)(H,31,32) |
InChI Key |
XXIOBZYOOQRDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCN(CC2)C(=O)CCC(=O)O)C3=CC=CC=C3C(C)C)OC |
Origin of Product |
United States |
Discovery and Preclinical Development of Lpar1 Antagonist 1
Strategic Approaches to LPAR1 Antagonist Discovery
Developing novel LPAR1 antagonists relies on a combination of computational and experimental methodologies to efficiently explore chemical space and identify promising molecular entities.
Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) leverages the three-dimensional structure of the LPAR1 receptor to guide the design and optimization of small molecules that can bind to and inhibit its activity. By understanding the receptor's binding pocket, researchers can rationally design compounds with improved affinity and selectivity. Techniques such as free energy perturbation (FEP) modeling, integrated with known LPAR1 receptor structures complexed with antagonist lead molecules, have proven effective in shortening synthesis and testing cycles, leading to the identification of novel chemical series with nanomolar potency structuretx.comatsjournals.org. The availability of high-quality protein structures is paramount for SBDD, with crystal structures often showing superior performance in virtual screening compared to predictive models researchgate.netnih.govnih.gov.
Virtual Screening Campaigns
Virtual screening (VS) plays a pivotal role in identifying potential LPAR1 antagonist scaffolds from large chemical libraries. High-throughput virtual screening campaigns, often employing structure-based approaches, are utilized to computationally assess compounds for their likelihood of binding to LPAR1 researchgate.netnih.govnih.govacs.orgacs.org. These campaigns involve docking molecules into the LPAR1 receptor's binding site and ranking them based on predicted binding affinity. While enhancing screening precision does not always guarantee improved hit enrichment, these methods efficiently narrow down the vast chemical space to a manageable number of candidates for experimental validation researchgate.netnih.govnih.gov.
Chemical Scaffold Identification and Optimization
The discovery of novel chemical templates is essential, especially given that some LPAR1 antagonists may exhibit structure-dependent toxicity acs.org. Medicinal chemistry efforts focus on identifying and optimizing diverse chemical scaffolds that confer LPAR1 antagonism. This process often involves starting with initial "hit" compounds identified through screening and systematically modifying their structures to improve potency, selectivity, and pharmacokinetic properties. For instance, replacing a urea (B33335) nitrogen with carbon in a hit compound led to the establishment of a phenylacetic amide as a lead structure for further optimization acs.org. The goal is to discover compounds with distinct structural features that differ from those associated with adverse effects, thereby potentially offering improved safety profiles acs.org.
Identification of LPAR1 Antagonist 1 Lead Series
The transition from initial discovery to a defined lead series involves systematic screening and detailed characterization of promising compounds.
Initial High-Throughput Screening Assays
High-throughput screening (HTS) campaigns are foundational for identifying initial hits. These assays typically involve testing large libraries of compounds against the LPAR1 target. A common method is the LPAR1-dependent calcium flux assay, which measures the increase in intracellular calcium upon receptor activation researchgate.netnih.govnih.govacs.org. Compounds that demonstrate significant inhibition in these assays are considered initial hits. For example, a human LPAR1 β-arrestin recruitment-based HTS campaign identified a urea compound as a hit with an LPAR1 IC50 value of 5.0 μM acs.org. Other studies have identified five distinct chemical structures exhibiting greater than 50% inhibition in LPAR1-dependent calcium flux assays at a fixed concentration of 50 μM, although these initial hits were characterized as weak inhibitors with IC50 values that were not explicitly detailed but implied to be in a higher micromolar range researchgate.netnih.govnih.govacs.org.
Lead Compound Selection and Characterization
Following the identification of initial hits, a rigorous lead selection and characterization process begins. This involves synthesizing and testing analogues of the initial hits to establish structure-activity relationships (SAR) and identify compounds with improved potency and drug-like properties. Lead compounds are selected based on a balanced profile, encompassing potent in vitro activity, favorable ADME (absorption, distribution, metabolism, and excretion) properties, and minimal off-target effects.
For instance, in one study, two lead compounds, designated LTSE A and B, demonstrated potent in vitro activity with nanomolar IC50 values in both the LPAR1 calcium flux assay and a human lung fibroblast migration inhibition assay structuretx.com. These compounds also showed efficacy in vivo, inhibiting LPA-mediated histamine (B1213489) release in mice with low nanomolar IC80 values structuretx.com. Furthermore, they exhibited excellent ADME properties and minimal inhibition of hepatic bile acid transporters, indicating a favorable safety profile structuretx.com. Another example highlights the optimization of a hit compound leading to piperidine (B6355638) 18, a potent and selective LPAR1 antagonist with oral activity in a mouse model of LPA-induced skin vascular leakage acs.org. This compound possessed a distinct molecular scaffold not previously disclosed among other LPAR1 antagonists acs.org.
Molecular Pharmacology and Receptor Interaction of Lpar1 Antagonist 1
LPAR1 Binding Characteristics of LPAR1 Antagonist 1
The interaction of this compound with its target receptor is characterized by specific binding properties, including affinity, potency, and its engagement with the orthosteric binding pocket.
Preclinical Efficacy and Mechanistic Studies of Lpar1 Antagonist 1
In Vitro Cellular Effects of LPAR1 Antagonist 1
Preclinical studies have elucidated several critical cellular mechanisms through which LPAR1 antagonists exert their effects. These mechanisms involve the modulation of cell behavior, signaling pathways, and inflammatory responses.
Inhibition of Fibroblast Migration and Proliferation
LPAR1 signaling is known to drive fibroblast activation, proliferation, and migration, processes central to tissue fibrosis. LPAR1 antagonists have demonstrated efficacy in inhibiting these detrimental cellular activities. For instance, specific LPAR1 antagonists have shown potent inhibition of LPA-stimulated fibroblast migration and proliferation in in vitro assays. Data from studies on compounds like AM966 indicate an IC50 value of 181 nM for inhibiting LPA-induced chemotaxis of human lung fibroblasts nih.govmedchemexpress.comresearchgate.net. Similarly, EPGN2154 has demonstrated significant inhibition of HSC proliferation with an IC50 value of 1.76 nM in migration assays nih.gov. Ro 6842262 has also been shown to attenuate the proliferation and contraction of normal human lung fibroblasts (NHLF) rndsystems.combio-techne.com.
Table 1: Inhibition of Fibroblast Migration and Proliferation by LPAR1 Antagonists
| Compound | Target Cell Type | Assay Type | IC50 Value | Reference |
| AM966 | Human IMR-90 lung fibroblasts | LPA-induced chemotaxis | 181 nM | nih.govresearchgate.net |
| EPGN2154 | RAW264.7 cells (macrophages) | MCP-1-induced migration | 1.76 nM | nih.gov |
| Ro 6842262 | NHLF human lung fibroblasts | Proliferation/Contraction | Not specified | rndsystems.combio-techne.com |
Attenuation of Cellular Senescence Markers
Cellular senescence, a state of irreversible cell cycle arrest accompanied by specific phenotypic changes, is implicated in aging and various pathological conditions, including fibrosis. LPAR1 signaling has been linked to the induction of senescence in certain cell types. For example, studies using the LPAR1/LPAR3 antagonist Ki16425 have shown that blocking LPA signaling attenuates senescence-associated changes in human mesenchymal stromal cells (MSCs). This attenuation was evidenced by reduced senescence-associated β-galactosidase (SA-β-Gal) accumulation and decreased expression of key senescence markers such as p16Ink4a and p21Cip1 plos.org. Similarly, AM966 treatment has been shown to ameliorate radiation-induced cellular senescence in lung epithelial cells, reducing SA-β-gal activity and γH2AX expression asco.org.
Modulation of Cytokine Production and Release
LPAR1 signaling plays a role in modulating the production and release of various cytokines and chemokines, contributing to inflammatory responses. LPAR1 antagonists have been shown to inhibit the release of pro-inflammatory mediators. For instance, in TNFα-primed synovial fibroblasts, selective LPA1/LPA3 antagonists have been reported to inhibit the super-production of IL-8 and IL-6 induced by LPA frontiersin.org. Furthermore, studies have indicated that LPA1 inhibition can reduce the secretion of IL-6 in LPS-induced lung inflammation physiology.org. In breast cancer cell lines, Ki16425 specifically blocked LPA-mediated secretion of cytokines including IL-6, IL-8, GM-CSF, Groα, and MCP-1 pnas.org.
Effects on Cell Adhesion and Cytoskeletal Rearrangement
LPAR1 activation influences cell adhesion and cytoskeletal dynamics, which are crucial for cell migration, tissue organization, and barrier function. Research indicates that LPAR1 antagonists can modulate these processes. For example, the LPA1/LPA3 antagonist Ki16425 was shown to reduce actin polymerization and alter focal adhesion kinase (FAK) phosphorylation in human MSCs, impacting cytoskeletal organization plos.org. Additionally, the LPA1 antagonist AM966 has been observed to increase lung endothelial barrier permeability by promoting stress fiber formation and gap formation between endothelial cells, mediated by LPA1-induced activation of RhoA/MLC and VE-cadherin phosphorylation biocrick.comresearchgate.net.
Calcium Flux Assay Inhibition
Calcium signaling is a fundamental cellular process regulated by G protein-coupled receptors like LPAR1. LPA binding to LPAR1 can trigger intracellular calcium release. LPAR1 antagonists effectively inhibit these LPA-induced calcium flux responses. For example, AM966 is reported to inhibit LPA-stimulated intracellular calcium release with an IC50 of 17 nM in cells stably expressing human LPA1 receptors nih.govmedchemexpress.comresearchgate.netselleckchem.com. Ro 6842262 is also characterized as a potent LPA1 antagonist with an IC50 of 25 nM in calcium flux assays rndsystems.combio-techne.com. BMS-986020 has also demonstrated activity in calcium mobilization experiments nih.gov.
Structure Activity Relationship Sar and Computational Analysis of Lpar1 Antagonist 1
Identification of Pharmacophore Features Critical for LPAR1 Antagonism
Research indicates that a common feature among many LPAR1 antagonists is the presence of a carboxylic acid moiety acs.orgnih.govsemanticscholar.orgacs.org. This functional group is believed to be instrumental in establishing critical interactions with polar and ionic residues within the LPAR1 receptor, particularly towards the N-terminal capping helix. Specifically, interactions with residues like Histidine 40 (His40), Lysine 39 (Lys39), and Tyrosine 34 (Tyr34) have been frequently implicated acs.orgnih.govsemanticscholar.orgresearchgate.net. These interactions are vital for achieving high affinity and potent antagonism of the LPAR1 receptor.
Other pharmacophoric elements that contribute to LPAR1 antagonism include aromatic rings and specific hydrogen bonding patterns. For instance, studies have highlighted the importance of π–π stacking interactions between aromatic moieties of the ligand and residues like Tryptophan 271 (Trp271) in the receptor semanticscholar.org. The precise arrangement and nature of these interactions dictate the antagonist's efficacy and selectivity.
Role of Specific Functional Groups (e.g., Carboxylic Acid Moiety)
The carboxylic acid moiety is a recurring and significant functional group in many identified LPAR1 antagonists acs.orgnih.govsemanticscholar.org. Its acidic nature allows it to form strong ionic or hydrogen bonds with basic amino acid residues in the LPAR1 binding pocket, such as Arginine 124 (Arg124) and Lysine 39 (Lys39) acs.orgnih.govsemanticscholar.orgresearchgate.net. These interactions are often considered primary anchors for the ligand within the receptor's orthosteric binding site.
The carbonyl group adjacent to the carboxylic acid can also participate in hydrogen bonding, for example, with Glutamine 125 (Gln125) acs.orgnih.govsemanticscholar.org. While the carboxylic acid group is prevalent, research has also explored antagonists that lack this moiety, suggesting that alternative functional groups or structural arrangements can also achieve LPAR1 antagonism, albeit through different binding modes or interactions acs.orgdigitellinc.com. The precise role and necessity of the carboxylic acid group can vary depending on the specific chemical scaffold of the antagonist.
In Silico Modeling Approaches
Computational methods play a pivotal role in understanding the molecular basis of LPAR1 antagonism, guiding the design of new chemical entities, and predicting their binding modes and affinities.
Molecular Docking Studies
Molecular docking is extensively used to predict the binding poses of potential LPAR1 antagonists within the LPAR1 receptor structure acs.orgsemanticscholar.orgresearchgate.net. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. For example, docking studies of "compound 1" revealed its carboxylate group interacting with Arg124, Lys39, and Tyr34, consistent with SAR findings acs.orgnih.govsemanticscholar.orgresearchgate.net. Docking also helps in prioritizing compounds for experimental validation and understanding structure-activity relationships by visualizing how structural modifications affect binding.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the LPAR1-antagonist complex over time, offering a more comprehensive understanding of binding stability and key interactions acs.orgsemanticscholar.orgresearchgate.netnih.govacs.org. These simulations can reveal which interactions observed in static docking poses are maintained dynamically. For instance, while docking might suggest interactions with both Arg124 and Lys39 for a carboxylate group, MD simulations might indicate that Arg124 is the dominant interaction partner over the simulation timescale acs.orgsemanticscholar.org. MD simulations also help assess the flexibility of the receptor-ligand complex and can be used to evaluate the impact of ligand modifications on binding stability.
Free Energy Perturbation (FEP) Calculations
Free energy perturbation (FEP) calculations are advanced computational techniques used to predict the relative binding affinities of ligands to a receptor with high accuracy structuretx.comdrugdesigndata.org. By calculating the free energy difference between two states (e.g., two different ligands bound to the receptor), FEP can quantitatively assess the impact of structural changes on binding affinity. This method is particularly valuable in lead optimization, allowing researchers to make informed decisions about which modifications are most likely to enhance potency and selectivity, often by simulating transformations between closely related molecules structuretx.comdrugdesigndata.org.
Virtual Screening Template Evaluation (Crystal Structures vs. AlphaFold Models)
The effectiveness of structure-based virtual screening (SBVS) is highly dependent on the quality of the protein template used. Studies have evaluated the suitability of various LPAR1 templates, including experimental crystal structures and predicted models like those from AlphaFold acs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net. Research indicates that crystal structures of LPAR1 (e.g., PDB IDs: 4Z34, 4Z35, 4Z36) generally exhibit superior performance in virtual screening campaigns compared to AlphaFold models acs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net. This is likely due to the higher accuracy and experimental validation of crystal structures. However, it has also been observed that simply increasing the precision of the screening process does not always guarantee an improved enrichment of active compounds nih.govresearchgate.net.
Compound List
Methodological Considerations in Lpar1 Antagonist 1 Research
Selection and Utilization of Cell-Based Assays
Cell-based assays represent the foundational screening step in the discovery of LPAR1 antagonists. These in vitro methods allow for the high-throughput evaluation of compound potency, selectivity, and mechanism of action.
A primary assay measures the antagonist's ability to block LPA-induced intracellular calcium mobilization. researchgate.netresearchgate.net This is often performed using cell lines engineered to overexpress the human LPAR1 receptor, such as Chinese hamster ovary (CHO) cells or U2OS cells. researchgate.netbiorxiv.org For example, the antagonist AM966 was shown to inhibit LPA-stimulated intracellular calcium release with an IC50 of 17 nM in CHO cells stably expressing human LPAR1. researchgate.net
Functional assays that recapitulate disease-relevant processes are also critical. Fibroblast migration and chemotaxis assays, often using human lung fibroblasts like IMR-90, are employed to determine if an antagonist can block the pro-fibrotic migration of cells toward an LPA gradient. researchgate.netbiorxiv.org Similarly, cell proliferation assays using primary human hepatic stellate cells (HSCs) are used to assess an antagonist's ability to inhibit LPA-stimulated cell growth, a key event in liver fibrosis. jci.org
To achieve greater specificity and avoid confounding signals from other endogenous LPA receptors, researchers utilize specialized platforms like the Tango β-arrestin recruitment assay. biorxiv.org This assay measures the interaction of β-arrestin with the activated LPAR1, providing a direct readout of receptor antagonism that is independent of downstream second messenger pathways like calcium release. biorxiv.org
| Assay Type | Purpose | Example Cell Line |
| Calcium Mobilization/Flux | Measures inhibition of LPA-induced calcium release | CHO-hLPAR1, U2OS-hLPAR1 researchgate.netresearchgate.netbiorxiv.org |
| Fibroblast Migration/Chemotaxis | Assesses inhibition of cell movement towards LPA | Human Lung Fibroblasts (IMR-90) researchgate.netbiorxiv.org |
| β-Arrestin Recruitment (Tango) | Measures direct receptor-β-arrestin interaction for specificity | U2OS cells with LPAR1-TEV construct biorxiv.org |
| Cell Proliferation | Evaluates inhibition of LPA-driven cell growth | Primary Human Hepatic Stellate Cells jci.org |
Development and Application of Animal Models
Animal models are indispensable for evaluating the in vivo efficacy of LPAR1 antagonists in a complex physiological setting. The most widely used model in fibrosis research is the bleomycin-induced lung fibrosis model in mice. researchgate.netbiorxiv.orgnih.gov In this model, intratracheal administration of bleomycin (B88199) causes lung injury and subsequent fibrosis, and LPAR1 antagonists are tested for their ability to attenuate this process. researchgate.net For instance, oral administration of the LPAR1 antagonist AM966 was shown to significantly reduce lung injury, inflammation, and fibrosis in this model. researchgate.net
Beyond the lungs, LPAR1's role in fibrosis is studied in other organs. Bleomycin can also be used to induce dermal fibrosis to model scleroderma. nih.govnih.gov For kidney fibrosis, the unilateral ureteral obstruction (UUO) model is employed, where ligation of a ureter leads to fibrotic changes that can be mitigated by LPAR1 antagonists. researchgate.net
In oncology, xenograft models are common. These involve implanting human cancer cells, such as non-small cell lung carcinoma (NSCLC) lines, into immunodeficient mice. nih.gov Co-injection of cancer cells with fibroblasts can be used to study the tumor microenvironment. nih.gov Studies have shown that blocking LPAR1 signaling can reduce tumor volume or inhibit metastasis in models of breast, pancreatic, and lung cancer. nih.govnih.gov
Furthermore, to study metabolic diseases, models of non-alcoholic steatohepatitis (NASH), such as those using genetically modified ob/ob mice or mice fed an amylin-liver-NASH (AMLN) diet, are used to test the effectiveness of LPAR1 antagonists in preventing liver fibrosis. jci.org
Advanced Omics Technologies (e.g., Single-cell RNA-seq)
Advanced omics technologies, particularly single-cell RNA sequencing (scRNA-seq), have become powerful tools for dissecting the cellular and molecular mechanisms of LPAR1 signaling in disease. By providing a high-resolution transcriptomic map of individual cells within a tissue, scRNA-seq can identify the specific cell populations that express LPAR1 and are therefore targeted by its antagonists.
In liver fibrosis research, scRNA-seq analysis of a mouse model identified that Lpar1 was specifically expressed in the pathogenic, collagen-producing cell population known as activated hepatic stellate cells (CaHSCs), but not in other mesenchymal cell types. researchgate.net This finding provides a clear rationale for targeting LPAR1 to inhibit the primary fibrogenic cells. researchgate.net Interrogating a human dataset of cirrhotic livers further confirmed LPAR1 expression in collagen-producing mesenchymal cells. researchgate.net
Similarly, reanalysis of scRNA-seq datasets from patients with idiopathic pulmonary fibrosis (IPF) has allowed researchers to map the expression of LPAR1 and other LPA receptors in specific lung cell types, such as airway basal and aberrant basaloid cells, providing insights into their potential roles in disease pathogenesis. biorxiv.org In the context of intestinal disorders, scRNA-seq data has shown that Lpar1 is expressed by enteric glia, suggesting a role for this signaling pathway in regulating gut motility. nih.gov This level of cellular detail is crucial for understanding the on-target effects of LPAR1 antagonists and for identifying novel biomarkers of drug response.
Use of Stem Cell-Derived Organoid Models
Stem cell-derived organoids have emerged as a sophisticated in vitro modeling system that bridges the gap between traditional 2D cell culture and in vivo animal models. These three-dimensional structures, generated from pluripotent stem cells (PSCs), can self-assemble into tissues that mimic the architecture and cellular complexity of human organs, including the lung. frontiersin.orgorigene.com
For fibrosis research, lung organoids can be treated with pro-fibrotic stimuli like transforming growth factor-beta (TGF-β) to induce fibrotic changes, such as the accumulation of extracellular matrix proteins. origene.com This creates a "disease-in-a-dish" model that is valuable for testing the efficacy of anti-fibrotic drugs, including LPAR1 antagonists. origene.com
The utility of organoids extends to cancer research as well. In one study investigating hepatocellular carcinoma (HCC), researchers used organoids to confirm in vivo the role of LPAR1 as an interaction partner with other proteins involved in tumor growth. The ability to generate patient-derived organoids also opens the door to personalized medicine, where the effectiveness of an LPAR1 antagonist could potentially be tested on a specific individual's "virtual" tissue before clinical administration. Organoid models can also be made more complex by co-culturing them with immune cells, such as macrophages, to better model inflammatory aspects of diseases like IPF.
Genetic Manipulation Models (e.g., LPAR1-null mice, shRNA lentivirus)
Genetic manipulation provides definitive evidence for a target's role in a biological process. The most fundamental of these models is the LPAR1-null (knockout) mouse, where the Lpar1 gene is completely inactivated. nih.gov These mice have been instrumental in confirming the central role of LPAR1 in fibrosis; for example, LPAR1-deficient mice are significantly protected from bleomycin-induced lung and dermal fibrosis. nih.gov
To allow for more nuanced studies, new genetic tools have been developed. These include "floxed" LPAR1 mice, which have loxP sites flanking a critical exon of the Lpar1 gene. nih.gov This enables researchers to create conditional knockouts, deleting the gene only in specific cell types or at specific times, providing deeper insight into its function. nih.gov Reporter knockout strains, where the Lpar1 gene is replaced by a reporter like LacZ, allow for precise tracking of the cells that would normally express LPAR1. nih.gov
At the cellular level, RNA interference (RNAi) is a key technique for reducing gene expression. This can be achieved using small interfering RNAs (siRNAs) for transient knockdown in cell culture experiments. For stable, long-term gene silencing in vitro and in vivo, lentiviral vectors carrying short hairpin RNAs (shRNAs) are employed. nih.gov These viral vectors can infect a wide range of cell types, integrate into the host genome, and continuously produce an shRNA that targets the LPAR1 mRNA for degradation, effectively silencing the gene. nih.gov This method is crucial for validating LPAR1 as a target in specific cell populations and for creating in vivo models of gene knockdown. nih.gov
Comparative Preclinical Analysis with Other Lpar1 Antagonists
Relative Potency and Selectivity Comparisons
The therapeutic potential of an LPAR1 antagonist is largely defined by its potency (the concentration required to inhibit the receptor) and its selectivity (its ability to bind to LPAR1 over other related receptors). A high degree of potency and selectivity is desirable to maximize therapeutic effects while minimizing off-target activity.
A recently developed compound, LPAR1 antagonist 1 (4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid), has demonstrated high potency with a reported half-maximal inhibitory concentration (IC50) of 3.3 nM. medchemexpress.comacs.org This positions it as one of the more potent antagonists discovered to date.
In comparison, other notable LPAR1 antagonists exhibit a range of potencies and selectivities:
Ki16425 : This compound is a competitive antagonist for LPA1, LPA2, and LPA3 receptors. acs.org It is less potent at LPAR1, with a reported inhibitor constant (Ki) of 0.34 μM (340 nM), and its lack of selectivity means it also affects LPA2 (Ki = 6.5 μM) and LPA3 (Ki = 0.93 μM). acs.org
AM095 : A selective LPAR1 antagonist, AM095 shows an IC50 of approximately 23-25 nM in LPA-induced calcium flux assays. dundee.ac.ukresearchgate.netnih.govdigitellinc.com In GTPγS binding assays, its IC50 was 0.98 μM for human LPAR1. medchemexpress.com
BMS-986020 : A first-generation LPAR1 antagonist from Bristol Myers Squibb that showed clinical efficacy in a Phase 2 trial for idiopathic pulmonary fibrosis (IPF) before being terminated due to toxicity. medchemexpress.comnih.gov
BMS-986278 : As a next-generation successor to BMS-986020, this compound is a potent and complete antagonist of LPAR1-mediated signaling pathways. mdpi.com It was designed to have an improved safety profile. mdpi.compatsnap.com
AM966 : This is a high-affinity and selective LPAR1 antagonist with a reported IC50 of 17 nM for inhibiting LPA-stimulated intracellular calcium release. researchgate.net It demonstrates over 100-fold selectivity for human LPAR1 compared to other LPA receptors.
GS-2278 : Developed by Gilead, GS-2278 is a potent and selective LPAR1 antagonist. drughunter.comdigitellinc.commdpi.com Its development for IPF was halted due to CNS-related toxicity observed in preclinical studies. mdpi.com
Debio-0719 : This compound is a dual antagonist of LPAR1 and LPAR3. It is the R-stereoisomer of Ki16425 and exhibits greater potency, with an IC50 of 60 nM for LPAR1.
EPGN2154 : A novel LPAR1 antagonist that has demonstrated efficacy in preclinical models of non-alcoholic steatohepatitis (NASH). It has an IC50 of 8 nM in a calcium influx assay and 1.76 nM in a macrophage migration assay. nih.gov
HL001 : Described as a highly selective antagonist for LPAR1, this compound is in preclinical development for IPF. patsnap.com
Interactive Table: Potency of LPAR1 Antagonists Click on the headers to sort the data.
| Compound | Type | Potency (IC50/Ki) | Target Selectivity | Reference |
| This compound | Selective LPAR1 Antagonist | 3.3 nM (IC50) | Selective for LPAR1 | medchemexpress.comacs.org |
| EPGN2154 | LPAR1 Antagonist | 8 nM (IC50, Ca2+ influx) | Selective for LPAR1 | nih.gov |
| AM966 | Selective LPAR1 Antagonist | 17 nM (IC50) | >100-fold vs other LPARs | |
| AM095 | Selective LPAR1 Antagonist | ~25 nM (IC50, Ca2+ influx) | Selective for LPAR1 | dundee.ac.uknih.gov |
| Debio-0719 | Dual LPAR1/3 Antagonist | 60 nM (IC50) | LPAR1/LPAR3 | |
| Ki16425 | Non-selective Antagonist | 340 nM (Ki) | LPAR1, LPAR2, LPA3 | acs.org |
| BMS-986278 | Selective LPAR1 Antagonist | Potent | Selective for LPAR1 | mdpi.com |
| GS-2278 | Selective LPAR1 Antagonist | Potent | Selective for LPAR1 | digitellinc.commdpi.com |
| HL001 | Selective LPAR1 Antagonist | N/A | Highly Selective | |
| BMS-986020 | LPAR1 Antagonist | Potent | LPAR1 |
Differences in Binding Mechanisms among LPAR1 Antagonists
LPAR1 antagonists can exert their effects through different binding mechanisms, which can influence their pharmacological profiles. patsnap.com Most antagonists function via competitive inhibition, binding to the same site as the endogenous ligand LPA. patsnap.com However, the precise interactions within the binding pocket can vary.
Many LPAR1 antagonists feature a carboxylic acid moiety, which is believed to form ionic interactions with key residues in the receptor's binding pocket, such as Arg124. drughunter.com Molecular docking studies have suggested that this acid group on antagonists like Ki16425 and BMS-986020 interacts with positively charged residues. drughunter.com
In contrast, the discovery of This compound (compound 18) is significant because its high affinity does not strictly depend on the presence of a carboxylic acid group, suggesting a different mode of interaction within the binding pocket. acs.org
Crystal structures of LPAR1 complexed with other antagonists (from the ONO series) have provided detailed insights, revealing hydrogen bond interactions with residues like Gln125. drughunter.com Furthermore, some compounds may act as negative allosteric modulators (NAMs), which bind to a site distinct from the LPA binding site to inhibit receptor activation. medchemexpress.com For example, the compound TAK-615 has been shown to exhibit positive binding cooperativity with LPA, a characteristic of NAMs. medchemexpress.com These different binding modalities offer alternative strategies for modulating receptor function and may lead to antagonists with unique therapeutic properties.
Distinct Molecular Scaffolds and Their Implications
The chemical backbone, or molecular scaffold, of a drug is fundamental to its biological activity, selectivity, and safety profile. The field of LPAR1 antagonists has seen an evolution of molecular scaffolds, driven by the need to improve drug-like properties and avoid off-target effects.
Many first-generation antagonists are based on a bis-aryl scaffold that incorporates a carboxylic acid. acs.org However, the clinical development of BMS-986020 was halted due to hepatobiliary toxicity, which was linked to its inhibition of the bile salt export pump (BSEP). medchemexpress.com Its successor, BMS-986278, is structurally distinct, and this modification resulted in negligible activity against BSEP, demonstrating how subtle changes to a scaffold can have profound implications for safety. patsnap.com
The search for novel chemical templates is a key area of research. drughunter.comThis compound is built on a novel piperidine (B6355638) scaffold that has no obvious structural similarity to previously disclosed LPAR1 antagonists. acs.org This represents a significant departure from the common bis-aryl structures and opens new avenues for medicinal chemistry optimization. acs.org
Other distinct scaffolds include:
The non-carboxylic acid, carboxamide scaffold of GS-2278 , which was designed to enhance metabolic stability. digitellinc.commdpi.com
The N-aryltriazole scaffold of another compound, also named "LPAR1 receptor antagonist 1" (compound 2 in its respective publication), was noted for conferring very high selectivity for LPAR1 over other LPA receptors.
The development of diverse molecular scaffolds is critical for creating next-generation LPAR1 antagonists with optimized potency, high selectivity, and improved safety profiles, ultimately enhancing their therapeutic potential.
Future Directions in Lpar1 Antagonist 1 Research
Elucidation of Detailed Mechanisms of Action
LPAR1 antagonists function primarily through competitive inhibition, binding to the LPAR1 receptor to block the binding of its natural ligand, lysophosphatidic acid (LPA) patsnap.com. This action prevents the activation of downstream signaling cascades crucial to various pathological processes patsnap.com. LPAR1, a G protein-coupled receptor (GPCR), signals through multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13 nih.govnih.gov. The binding of LPA to LPAR1 initiates a cascade of intracellular events that promote cell proliferation, migration, and survival patsnap.comnih.gov.
Future research aims to further dissect these pathways. A primary focus is to understand how LPAR1 antagonists modulate specific downstream effectors. For instance, blocking the LPAR1-Gα12/13-Rho pathway is known to inhibit the formation of actin stress fibers, which is critical in processes like fibroblast migration and neurite retraction patsnap.com. Similarly, inhibiting the Gαi-Ras-MAPK and Gαq-PLC-PI3K-Akt pathways can impede cell proliferation and survival signals often hijacked in cancer and fibrosis nih.gov. By mapping the precise effects of antagonists on these distinct signaling branches, researchers can better predict their therapeutic efficacy and potential for off-target effects. Advanced structural biology techniques, such as cryo-electron microscopy, are being leveraged to visualize the antagonist-receptor complex at high resolution, providing insights for the rational design of more selective and potent molecules .
Exploration of Novel Preclinical Therapeutic Indications
The role of the LPA-LPAR1 signaling axis in fibrosis is well-established, making it a primary target for therapeutic intervention. However, the ubiquitous expression and function of LPAR1 suggest its involvement in a wider range of pathologies. Preclinical studies are actively exploring these novel indications. patsnap.comnih.goversnet.org
Key areas of exploration include:
Oncology: Aberrant LPAR1 expression is linked to increased motility and metastasis in various cancers, including ovarian, breast, lung, and glioblastoma. nih.gov Preclinical research shows that LPAR1 antagonists can reduce tumor cell proliferation and invasion, suggesting a potential role in combination therapies to slow tumor progression. patsnap.comnih.gov
Neurological and CNS Disorders: LPAR1 is abundant in the brain and plays a role in neurogenesis, oligodendrocyte function, and microglial activation. frontiersin.org This has led to the investigation of LPAR1 antagonists for conditions such as multiple sclerosis and neuropathic pain. patsnap.comfrontiersin.org Preclinical models suggest that inhibiting LPAR1 can modulate neuroinflammation and demyelination. frontiersin.org
| Therapeutic Area | Preclinical Indication | Key Preclinical Findings |
|---|---|---|
| Fibrosis | Idiopathic Pulmonary Fibrosis (IPF) | Reduced lung fibrosis scores and collagen content in bleomycin-induced mouse models. nih.gov |
| Dermal Fibrosis (Scleroderma) | Reduced dermal thickening and myofibroblast accumulation in LPAR1 knockout mice. nih.gov | |
| Oncology | Breast & Ovarian Cancer | Demonstrated reduction in tumor cell proliferation and metastasis in preclinical studies. patsnap.comnih.gov |
| Glioblastoma (GBM) | LPAR1 antagonism may reduce GBM migration promoted by microglia-derived LPA. nih.gov | |
| Neurology | Multiple Sclerosis (MS) | LPAR1 antagonism is being investigated for progressive MS. patsnap.com LPA-LPAR1 signaling is implicated in demyelination via microglial activation. frontiersin.org |
| Chronic & Neuropathic Pain | PIPE-791, an LPAR1 antagonist, is in clinical development for chronic pain associated with osteoarthritis and low back pain. patsnap.com |
Development of Next-Generation LPAR1 Antagonists with Enhanced Preclinical Profiles
While first-generation LPAR1 antagonists validated the receptor as a therapeutic target, some faced development challenges, such as compound-specific hepatobiliary toxicity observed with BMS-986020. This has driven the development of next-generation antagonists with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
The focus of these development programs includes:
Structure-Based Drug Design: Utilizing crystal structures of the LPAR1 receptor, researchers can design novel chemical scaffolds that optimize binding affinity and selectivity. acs.org This approach, combined with computational modeling, accelerates the identification of potent lead compounds.
Improved ADME and Safety Profiles: A critical goal is to engineer molecules with better absorption, distribution, metabolism, and excretion (ADME) properties. acs.org Specifically, efforts are made to minimize the inhibition of hepatic bile acid transporters like the bile salt export pump (BSEP), which was a liability for earlier compounds. For example, the lead compounds LTSE A and LTSE B showed minimal BSEP inhibition (IC50 > 40 μM), indicating a wider safety margin.
Diverse Chemical Scaffolds: Medicinal chemistry efforts are expanding the range of molecular structures that can effectively antagonize LPAR1, moving beyond initial scaffolds to discover compounds with distinct properties and intellectual property. acs.orgacs.org
| Compound Series | In Vitro Potency (LPAR1 Ca2+ Flux IC50) | Key Preclinical Differentiator |
|---|---|---|
| First-Generation (e.g., BMS-986020) | Potent | Terminated due to compound-specific hepatobiliary toxicity. |
| Next-Generation (LTSE A / LTSE B) | < 10 nM | Minimal inhibition of liver transporters (BSEP IC50 > 40 μM); strong anti-fibrotic activity in vivo. |
| Next-Generation (ACT-1016-0707 / Compound 49) | Potent | Designed to avoid enterohepatic recirculation and OATP1B1 substrate activity. acs.org |
| Next-Generation (GS-2278) | Potent | Developed as a hydrochloride salt to overcome low solubility and poor pharmacokinetics of the freebase. acs.org |
Advanced Preclinical Model Development (e.g., Genetically Modified Models)
The translation of preclinical findings to clinical success relies heavily on the predictive power of the models used. Future research in LPAR1 antagonism requires the development and utilization of more sophisticated models that more accurately replicate human disease.
Genetically Modified Models: LPAR1 knockout mice have been instrumental in validating the receptor's role in fibrosis and other conditions. nih.gov Future studies will likely employ conditional knockout models to investigate the cell-type-specific roles of LPAR1 in disease pathogenesis.
Humanized Models: For indications like cancer and autoimmune diseases, standard mouse models have limitations due to differences in the immune system. The use of "humanized" mice, which are engrafted with human immune cells, can provide a more accurate platform for evaluating the efficacy of LPAR1 antagonists in an immunologically relevant context. nih.gov
Patient-Derived Xenografts (PDX): In oncology, PDX models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. These models maintain the heterogeneity and molecular characteristics of the original human tumor, offering a powerful tool to test the efficacy of LPAR1 antagonists on a diverse range of patient-specific cancers. nih.gov
Organoid and "Disease-in-a-Dish" Models: Three-dimensional organoids derived from patient stem cells can recapitulate aspects of organ structure and function. These models are increasingly used to study disease mechanisms and screen for drug efficacy in a human-relevant system before moving into more complex and costly in vivo experiments.
Further Investigation into Receptor Regulation and Desensitization
The therapeutic effect of an LPAR1 antagonist is not only determined by its binding affinity but also by the complex cellular machinery that regulates the receptor itself. LPAR1 activity is tightly controlled by processes of desensitization, which prevent overstimulation and terminate signaling. nih.govnih.gov Understanding these mechanisms is crucial for predicting the long-term effects of receptor blockade.
Key regulatory mechanisms under investigation include:
Phosphorylation: LPAR1 can be phosphorylated in response to both its own ligand (homologous desensitization) and other signaling molecules like angiotensin II (heterologous desensitization). portlandpress.com This phosphorylation, often mediated by protein kinase C (PKC), is a rapid mechanism to dampen receptor activity. portlandpress.com
Internalization and Ubiquitination: Following activation and phosphorylation, LPAR1 can be internalized from the cell surface into endosomes. nih.govportlandpress.com Subsequent ubiquitination targets the receptor for degradation in the lysosome, effectively down-regulating the number of receptors available for signaling. nih.govnih.gov
Future research will focus on how chronic exposure to an LPAR1 antagonist affects these regulatory processes. It is important to determine whether long-term blockade leads to receptor upregulation or alters the dynamics of desensitization, which could have implications for therapeutic efficacy and the potential for withdrawal effects. Targeting the molecules involved in LPAR1 maturation and desensitization could also offer novel therapeutic strategies to modulate receptor activity. nih.gov
Q & A
Q. What experimental models are suitable for studying LPAR1 antagonist mechanisms in disease contexts?
Answer: LPAR1 antagonists can be evaluated using both in vitro and in vivo models. For in vitro studies:
- Cancer : SKHep1 hepatic cancer cells (assessing Akt/ERK phosphorylation via Western blot) .
- Neuropsychiatric effects : C6 glioma cells (measuring GDNF expression via qPCR) .
- Fibrosis : Primary fibroblasts from idiopathic pulmonary fibrosis (IPF) patients . In vivo models include:
- Bleomycin-induced lung fibrosis in LPAR1-knockout mice .
- Hyperoxia-induced lung injury in neonatal rats .
- Metastatic breast cancer xenografts (4T1 cells in mice) .
Q. How can LPAR1 expression and activity be reliably detected in experimental systems?
Answer: Use a combination of techniques:
- Western blot : Validate antibodies targeting LPAR1 (e.g., mouse monoclonal antibodies for WB at 1:100–400 dilution) .
- ELISA : Quantify LPAR1 in serum/plasma using sandwich assays with anti-LPAR1 capture/detection antibodies (detection limit: 0.156 ng/mL) .
- Immunocytochemistry : Localize LPAR1 in fixed cells (e.g., satellite glia cells in dorsal root ganglia) . Controls: Include LPAR1-deficient cells/tissues and verify specificity with selective antagonists (e.g., Ki16425 for LPAR1/3) .
Q. What downstream signaling pathways are modulated by LPAR1 antagonists?
Answer: LPAR1 antagonists primarily inhibit G-protein-coupled pathways:
- Gi/o-dependent pathways : Block LPA-induced ERK1/2 phosphorylation (assessed via Western blot with pertussis toxin pretreatment) .
- Gβγ-mediated Akt activation : Measure pAkt levels in SKHep1 cells treated with Ki16425 .
- Rho/ROCK signaling : Evaluate cytoskeletal changes in LPAR1-expressing fibroblasts . Methodological tip: Use pathway-specific inhibitors (e.g., Y-27632 for ROCK) to isolate LPAR1 effects.
Advanced Research Questions
Q. How can contradictory findings on LPAR1 antagonist effects (e.g., pro- vs. anti-depressant outcomes) be resolved?
Answer: Contradictions often arise from signaling bias or functional antagonism:
- Biased agonists : Compare G protein-biased agonists (e.g., OMPT) vs. β-arrestin-dependent agonists (e.g., LPA) in hippocampal gene expression assays .
- Functional antagonism : Use LPAR1-deficient mice to distinguish receptor deletion effects from pharmacological inhibition .
- Off-target effects : Validate findings with dual LPAR1/3 antagonists (Ki16425) vs. selective LPAR1 antagonists (AM966) .
Q. What strategies improve the translational potential of LPAR1 antagonists from preclinical to clinical studies?
Answer: Address pharmacokinetic and toxicity challenges:
- Liposomal formulations : Enhance drug solubility and tumor targeting (e.g., Ki16425-loaded liposomes with 100% increased tumor accumulation) .
- Biomarker-driven trials : Monitor fibrosis biomarkers (e.g., collagen degradation products) in IPF patients .
- Hepatotoxicity mitigation : Screen for off-target effects using LPAR1-independent models (e.g., LPAR1-KO mice treated with BMS-986020) .
Q. How do LPAR1 antagonists compare to autotaxin (ATX) inhibitors in modulating LPA signaling?
Answer: Key distinctions include:
- Target specificity : LPAR1 antagonists block receptor activation, while ATX inhibitors reduce ligand production (e.g., GLPG1690 in IPF trials) .
- Therapeutic breadth : LPAR1 antagonists may exhibit broader anti-fibrotic effects, as LPAR1 is upregulated in multiple fibrotic diseases . Experimental approach: Co-administer ATX inhibitors (e.g., PF-8380) and LPAR1 antagonists in in vivo fibrosis models to assess synergy.
Q. What are the challenges in designing clinical trials for LPAR1 antagonists in fibrotic diseases?
Answer: Critical considerations include:
- Endpoint selection : Use composite endpoints (e.g., forced vital capacity decline + mortality) to capture clinical relevance .
- Patient stratification : Enrich cohorts with high LPAR1 expression (e.g., IPF patients with fibroblast LPAR1 overexpression) .
- Background therapy standardization : Control for confounding effects of antifibrotics (e.g., nintedanib) in trial design .
Q. How can researchers distinguish LPAR1-specific effects from LPAR3 cross-reactivity?
Answer: Use selective tools and models:
- Pharmacological inhibitors : Compare Ki16425 (LPAR1/3 antagonist) vs. H2L5186303 (LPAR2 antagonist) in signaling assays .
- Conditional knockout models : Generate tissue-specific LPAR1-/- or LPAR3-/- mice to isolate receptor contributions .
- Bias analysis : Profile β-arrestin recruitment vs. G-protein activation in LPAR1 vs. LPAR3-expressing cells .
Q. What molecular dynamics (MD) approaches optimize LPAR1 antagonist drug design?
Answer: MD simulations can:
- Predict membrane interactions : Analyze antagonist-lipid bilayer integration (e.g., AM095 increasing bilayer flexibility) .
- Resolve binding kinetics : Model LPAR1 antagonist binding pockets to improve selectivity (e.g., BMS-986278’s high LPAR1 affinity) . Practical tip: Combine MD with mutagenesis studies (e.g., alanine scanning of LPAR1 extracellular loops).
Q. How do LPAR1 antagonists modulate neuroinflammatory pathways in depression models?
Answer: Mechanisms include:
- GDNF upregulation : Treat C6 cells with antidepressants (e.g., amitriptyline) and measure GDNF mRNA via qPCR (blocked by AM966) .
- Glial cell activation : Assess LPAR1-dependent satellite glia responses to LPA using calcium imaging .
Advanced method: Use LPAR1-floxed mice crossed with GFAP-Cre drivers to study astrocyte-specific effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
